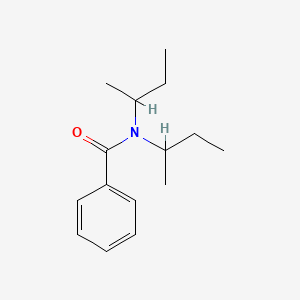
N,N-di(butan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-di(butan-2-yl)benzamide: is an organic compound belonging to the class of amides It consists of a benzamide core with two butan-2-yl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-di(butan-2-yl)benzamide typically involves the reaction of benzoyl chloride with butan-2-amine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride. The general reaction scheme is as follows:
C6H5COCl+2C4H9NH2→C6H5CON(C4H9)2+HCl
The reaction is usually performed in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N,N-di(butan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the amide group can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of secondary amines.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran.
Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N,N-di(butan-2-yl)benzylamine.
Substitution: Nitrated or halogenated derivatives of this compound.
Scientific Research Applications
Chemistry
In organic synthesis, N,N-di(butan-2-yl)benzamide serves as a versatile intermediate for the preparation of more complex molecules. Its ability to undergo various chemical transformations makes it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibitors. Its structure allows for modifications that can lead to the development of potent inhibitors for specific enzymes.
Medicine
This compound derivatives are being explored for their pharmacological properties. These derivatives may exhibit activity against certain diseases, making them candidates for drug development.
Industry
In the materials science field, this compound can be used as a building block for the synthesis of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism by which N,N-di(butan-2-yl)benzamide exerts its effects depends on its specific application. In the context of enzyme inhibition, the compound may interact with the active site of the enzyme, blocking substrate access and thereby inhibiting enzyme activity. The molecular targets and pathways involved vary based on the specific enzyme or biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N,N-di(butan-2-yl)aniline: Similar structure but with an aniline core instead of benzamide.
N,N-di(butan-2-yl)acetamide: Similar structure but with an acetamide core instead of benzamide.
N,N-di(butan-2-yl)formamide: Similar structure but with a formamide core instead of benzamide.
Uniqueness
N,N-di(butan-2-yl)benzamide is unique due to its benzamide core, which imparts specific chemical and physical properties. The presence of butan-2-yl groups enhances its lipophilicity, making it suitable for applications where solubility in organic solvents is desired. Additionally, the benzamide core allows for a wide range of chemical modifications, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C15H23NO |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N-di(butan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO/c1-5-12(3)16(13(4)6-2)15(17)14-10-8-7-9-11-14/h7-13H,5-6H2,1-4H3 |
InChI Key |
GUZMYLQETODSAU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N(C(C)CC)C(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















